3-Amino-2,5-dimethylphenol
Description
Academic Significance in Organic Chemistry and Materials Science Precursor Development
In the realm of organic chemistry, 3-Amino-2,5-dimethylphenol serves as a versatile intermediate for the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical reactions. This makes it a valuable starting material for constructing heterocyclic compounds, which are integral to medicinal chemistry and drug discovery. The presence of the methyl groups on the aromatic ring also influences the regioselectivity of these reactions, enabling chemists to synthesize specific isomers with high precision.
The compound's significance extends to materials science, where it functions as a crucial precursor for the development of advanced materials. It is particularly noted for its use in the synthesis of high-performance polymers and resins. The amino and hydroxyl functionalities can participate in polymerization reactions, leading to the formation of materials with desirable thermal and mechanical properties. Furthermore, this compound is utilized in the production of specialized dyes and pigments. Its structure allows for effective coupling reactions to create vibrant and stable colorants for textiles and cosmetics.
Structural Features and Their Influence on Chemical Reactivity Profiles
The chemical behavior of this compound is intrinsically linked to its molecular architecture. The phenol (B47542) ring forms the core of the molecule, with the hydroxyl (-OH), amino (-NH2), and two methyl (-CH3) groups dictating its reactivity. The hydroxyl group imparts acidic properties and can be deprotonated to form a phenoxide ion, a strong nucleophile. The amino group, being basic, readily participates in reactions with electrophiles and can be diazotized to form highly reactive diazonium salts, which are key intermediates in the synthesis of azo dyes. cymitquimica.com
The positions of the substituents on the benzene (B151609) ring are critical. The amino group at position 3 and the methyl groups at positions 2 and 5 create a specific steric and electronic environment. This arrangement influences the sites at which further chemical reactions, such as electrophilic aromatic substitution, will occur. The methyl groups, being electron-donating, activate the aromatic ring, making it more susceptible to electrophilic attack. However, they also exert steric hindrance, which can direct incoming groups to specific positions, thereby controlling the outcome of the reaction.
The interplay between the activating and directing effects of the amino, hydroxyl, and methyl groups allows for a high degree of control in synthetic pathways. For instance, oxidation of this compound can lead to the formation of quinone derivatives. The compound can also undergo reduction and various substitution reactions, such as halogenation and nitration, to yield a wide array of derivatives with distinct properties and applications.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C8H11NO | 137.18 | Not available | Features amino and hydroxyl groups on a dimethyl-substituted phenol ring. |
| 3-Amino-2,4-dimethylphenol | C8H11NO | 137.18 | 100445-96-3 | Isomeric form with a different substitution pattern, influencing reactivity. nih.gov |
| 4-Amino-2,3-dimethylphenol | C8H11NO | 137.18 | 3096-69-3 | Another isomer with distinct chemical and physical properties. cymitquimica.com |
| 4-Amino-3,5-dimethylphenol (B131400) | C8H11NO | 137.18 | 3096-70-6 | Used as an intermediate in dye and pigment synthesis. cymitquimica.com |
| 3-Amino-2,6-dimethylphenol (B1266368) | C8H11NO | 137.18 | 6994-64-5 | Utilized in hair dye formulations as an oxidative dye precursor. google.com |
Table 2: Key Reactions and Applications of this compound
| Reaction Type | Reagents/Conditions | Major Products | Applications |
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinone derivatives | Synthesis of specialized chemicals. |
| Diazotization & Coupling | Nitrous acid, then a coupling component | Azo dyes | Production of colorants for textiles and cosmetics. cymitquimica.com |
| Polymerization | With appropriate comonomers | High-performance polymers | Development of advanced materials with specific thermal and mechanical properties. |
| Electrophilic Substitution | Halogens, nitric acid, sulfuric acid | Halogenated, nitrated, or sulfonated derivatives | Creation of a diverse range of chemical intermediates. |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTSEVBNJZNFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 3 Amino 2,5 Dimethylphenol
Established Synthetic Routes for Aminophenol Derivatives: Mechanistic Considerations
The traditional synthesis of aminophenols often relies on a well-established sequence of aromatic functionalization followed by reduction. The specific substitution pattern of the target molecule dictates the feasibility and regiochemical outcome of these classical routes.
Regioselective Functionalization of Dimethylphenol Precursors
The synthesis of substituted phenols is fundamentally governed by the directing effects of the substituents already present on the aromatic ring. In the case of 3-Amino-2,5-dimethylphenol, the logical precursor is 2,5-dimethylphenol. The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group, while the methyl (-CH₃) groups are also activating and ortho, para-directing.
During electrophilic substitution reactions such as nitration (a key step towards amination), the incoming electrophile is directed to positions activated by these groups. For 2,5-dimethylphenol, the directing effects are as follows:
The hydroxyl group at position 1 directs to positions 2 (occupied), 4, and 6.
The methyl group at position 2 directs to positions 1 (occupied), 3, and 5 (occupied).
The methyl group at position 5 directs to positions 2 (occupied), 4, and 6.
The combined effect strongly favors substitution at the 4 and 6 positions, making the direct synthesis of a 3-substituted derivative challenging via standard electrophilic nitration. Achieving substitution at the less electronically favored and sterically hindered position 3 typically requires more advanced strategies. These can include the use of blocking groups to temporarily occupy the more reactive sites or transition-metal-catalyzed C-H functionalization, where a metal unit can direct a reaction to a specific site. acs.orgacs.orgnih.gov For instance, iridium complexes have been shown to promote the regioselective ortho-functionalization of phenols. acs.orgacs.org
| Position on Ring | Activating Group(s) | Predicted Reactivity | Comment |
|---|---|---|---|
| 3 | -CH₃ at C2 | Low | Sterically hindered and less electronically activated compared to other positions. |
| 4 | -OH at C1, -CH₃ at C5 | High | Para to -OH and ortho to -CH₃ at C5. A major product in electrophilic substitution. |
| 6 | -OH at C1, -CH₃ at C5 | High | Ortho to -OH and ortho to -CH₃ at C5. A major product in electrophilic substitution. |
Catalytic Reduction of Nitro Precursors to the Amino Functionality
The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro-aromatic precursor. mdpi.com This process is a cornerstone of industrial and laboratory synthesis of anilines and aminophenols. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. mdpi.com
A wide array of reducing agents and catalysts can be employed for this transformation. Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profiles. This involves reacting the nitrophenol with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com
Key components of catalytic reduction systems include:
Catalysts : Noble metals such as Palladium (Pd), Platinum (Pt), and Gold (Au) are highly effective. mdpi.commdpi.com These are typically supported on high-surface-area materials like activated carbon (e.g., Pd/C) or alumina (B75360) to maximize efficiency. acs.org Other systems utilize non-noble metals like Nickel (Ni) or bimetallic formulations such as Pt-Sn. mdpi.comtandfonline.com
Reductants/Hydrogen Sources : While hydrogen gas is common, alternative hydrogen donors like hydrazine (B178648) (N₂H₄), sodium borohydride (B1222165) (NaBH₄), or formic acid can also be used, often in transfer hydrogenation protocols. mdpi.comtandfonline.com
The choice of catalyst and reaction conditions can be optimized to achieve high yield and selectivity, minimizing side reactions. mdpi.com
| Catalyst | Reductant / H₂ Source | Substrate Example | Key Findings / Efficiency | Reference |
|---|---|---|---|---|
| Pt–Sn/Al₂O₃ | H₂ (in CO₂/H₂O) | Nitrobenzene (B124822) | Achieved 85% selectivity to p-aminophenol. | acs.org |
| Nano-Nickel on Aragonite | Hydrazine Hydrate | p-Nitrophenol | 20% Ni loading showed the highest catalytic activity. | tandfonline.com |
| Au Nanocrystals@Carbon | - | 2-Amino-4-nitrophenol | Demonstrated efficient reduction to 2,4-diaminophenol. | researchgate.net |
| Cu-MOF | Sodium Borohydride (NaBH₄) | 4-Nitrophenol | Efficient reduction following Langmuir-Hinshelwood kinetics. | nih.gov |
| Pt-SnₓOᵧ@Porous Silica | Sodium Borohydride (NaBH₄) | 4-Nitrophenol | Achieved 100% conversion in 9 minutes at a high substrate-to-catalyst ratio. | mdpi.com |
Alkylation and Amination Pathways for Phenol (B47542) Derivatization
Beyond the nitration-reduction sequence, other synthetic strategies exist for derivatizing phenols. These can involve building the desired functionality through alkylation and subsequent amination, or through direct amination.
Friedel-Crafts Alkylation : This classic reaction can introduce an alkyl group onto the phenol ring. acs.org For example, reacting a phenol with an appropriate alkyl halide or alkene in the presence of a Lewis acid catalyst. The resulting alkylated phenol could then undergo further functional group manipulation to install the amino group. Asymmetric versions of this reaction have been developed using chiral catalysts to control stereochemistry. acs.org
Direct Amination : Introducing an amino group directly onto the phenol ring is a more atom-economical but challenging approach. Such reactions often require harsh conditions or specialized catalysts. For instance, amination can be performed on suitable precursors to introduce the amino group into the aromatic system. smolecule.com While less common for phenols themselves, related processes like the Buchwald-Hartwig amination have revolutionized C-N bond formation for aryl halides.
Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton located ortho to a hydroxyl group. It uses formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto the phenol ring. tandfonline.com While this typically functionalizes the ortho position, it represents another pathway for C-N bond formation on a phenol scaffold. tandfonline.com
Novel and Emerging Synthetic Approaches for this compound and Related Isomers
Modern synthetic chemistry places a strong emphasis on developing more sustainable and efficient processes. These "green" approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption.
Green Chemistry Principles in Aminophenol Synthesis
The development of green synthetic routes for aminophenols is an active area of research. Key strategies include:
Benign Solvents : Replacing traditional volatile organic solvents with water or other environmentally friendly media. acs.orgdigitellinc.com
Catalytic Processes : Using highly efficient and recyclable catalysts to minimize waste and avoid stoichiometric reagents. tandfonline.comrsc.org This includes the use of electrocatalysis, where electric current drives the reaction, eliminating the need for chemical oxidants or reductants. rsc.orgrsc.org
Renewable Feedstocks : Exploring pathways that begin with biomass-derived starting materials, such as hydroquinone (B1673460) from lignin, as an alternative to petrochemicals like benzene (B151609). digitellinc.com
For example, a TEMPO-catalyzed electrosynthetic method has been developed for the dimerization of o-aminophenols, showcasing a mild and sustainable approach that avoids stoichiometric oxidants. rsc.orgrsc.org
Supercritical Fluid Media for Aromatic Functionalization
Supercritical fluids (SCFs), most notably supercritical carbon dioxide (scCO₂) and supercritical water (scH₂O), are promising media for green chemistry. epa.govacs.org A substance becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.
Key advantages of SCFs in synthesis include:
Tunable Properties : The density, viscosity, and solvent power of an SCF can be finely tuned by adjusting temperature and pressure. acs.org
Enhanced Mass Transfer : Low viscosity and high diffusivity can lead to faster reaction rates. mdpi.com
Environmental Benefits : CO₂ is non-toxic, non-flammable, and readily available. epa.gov Water is the ultimate green solvent. acs.org
Simplified Separation : After the reaction, the product can often be easily separated by simply depressurizing the system, causing the SCF to return to its gas phase. mdpi.com
The use of supercritical water has been explored for amination reactions. It can act as both a solvent and a catalyst, facilitating the replacement of hydroxyl groups with amino groups without the need for added metal or acid catalysts. acs.org Similarly, pressurized CO₂/H₂O systems have been successfully used for the catalytic hydrogenation of nitrobenzene to p-aminophenol, demonstrating a green route that avoids mineral acids by utilizing the in situ formation of carbonic acid. acs.org
| Reaction Type | Supercritical Fluid | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Amination of n-Hexanol | Supercritical Water | 400°C, 0.5 g/cm³ density | Successful replacement of -OH with -NH₂ without an added catalyst. | acs.org |
| Hydrogenation of Nitrobenzene | Pressurized CO₂/H₂O | 140°C, 5.5 MPa CO₂ | Environmentally benign route to p-aminophenol using self-neutralizable carbonic acid. | acs.org |
| Oxidation of Benzoic Acid | High Temperature Water | 260-340°C | Demonstrated excellent selectivity for phenol synthesis over various metal oxide catalysts. | researchgate.net |
| Extraction of Phenolic Compounds | Supercritical CO₂ | 40-60°C, >100 bar | Efficient and green alternative to conventional solvent extraction from natural materials. | mdpi.com |
Catalyst Design for Enhanced Atom Economy and Selectivity
The development of catalysts for the synthesis of aminophenols is driven by the principles of green chemistry, emphasizing high atom economy and selectivity. A significant advancement is the use of transition metal catalysts that facilitate direct C-N bond formation, minimizing waste and complex intermediate steps.
Rhodium-based catalysts have emerged as highly effective for the direct amination of phenols. organic-chemistry.orgnih.govthieme-connect.com These catalysts operate via a redox-neutral pathway, producing water as the sole byproduct, which is a hallmark of an atom-economical reaction. organic-chemistry.orgnih.gov The mechanism involves the rhodium catalyst facilitating the challenging keto-enol tautomerization of the phenol through π-coordination. organic-chemistry.orgnih.gov This activation allows for a subsequent dehydrative condensation with an amine. Optimized conditions often utilize a [Cp*RhCl₂]₂ catalyst with a mild base like Na₂CO₃. organic-chemistry.org This method shows broad applicability to a range of phenols, including those that are sterically hindered or have varied electronic properties. organic-chemistry.orgnih.gov
Copper-catalyzed systems are also pivotal, particularly for regioselective C-H amination. By employing a phenanthroline-based bidentate auxiliary group, copper salts can direct the amination to the ortho position of phenol derivatives. acs.orgacs.org This reaction proceeds efficiently using air as the terminal oxidant, avoiding the need for harsh or expensive oxidizing agents. acs.orgacs.org The directing group can often be easily attached and subsequently removed, adding to the practicality of the method. acs.orgacs.org
Zeolites and aluminosilicates represent a class of heterogeneous catalysts offering advantages in terms of recyclability and separation from the reaction mixture. google.comepo.org In processes like the amination of resorcinol (B1680541) to produce m-aminophenols, aluminosilicate (B74896) catalysts such as natural or synthetic zeolites (e.g., mordenite (B1173385) and Y-type molecular sieves) have demonstrated high yield and minimal byproduct formation. google.comepo.org These catalysts function effectively under anhydrous conditions in an inert organic solvent. google.com The acidic sites within the zeolite structure are crucial for catalytic activity. taylorfrancis.com
The following table summarizes key catalyst systems and their features for phenol amination.
Table 1: Catalyst Systems for Phenol Amination| Catalyst System | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| [Cp*RhCl₂]₂ | High atom economy (water as sole byproduct), redox-neutral, broad substrate scope. | Na₂CO₃ base, heptane (B126788) solvent, 140°C. | organic-chemistry.org |
| Copper/Phenanthroline | High ortho-regioselectivity, uses air as a terminal oxidant, removable directing group. | Copper salt (e.g., Cu(OAc)₂), air. | acs.orgacs.org |
| Aluminosilicate Zeolites | Heterogeneous, recyclable, high yield, minimal byproducts. | Anhydrous, inert organic solvent (e.g., phenol), 175-275°C. | google.comepo.org |
| Iridium Photocatalyst | Mild photochemical method, dual catalytic pathway, high yields (up to 99%). | Ir(ppy)₃, pyridinium (B92312) additive, visible light. | acs.orgchemrxiv.orgacs.orgchemrxiv.org |
Chemo- and Regioselective Amination of Substituted Phenols
Achieving chemo- and regioselectivity is paramount when synthesizing a specific isomer like this compound. The hydroxyl and methyl groups on the phenol ring direct incoming substituents, but controlling the exact position of amination requires sophisticated strategies.
Directed C-H functionalization is a powerful tool for controlling regioselectivity. As mentioned, copper catalysis with a directing group can achieve selective ortho-amination. acs.orgacs.orgnih.gov This approach prevents reactions at other potential sites on the aromatic ring. Recent advances have explored a variety of directing groups and transition metals to fine-tune the selectivity for different phenol substrates. researchgate.netrsc.org For instance, a copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been reported, demonstrating the possibility of functionalizing an already substituted aminophenol. nih.govmdpi.com
Photocatalysis offers a mild and efficient alternative for selective amination. A dual catalytic system involving an iridium(III) photocatalyst and a phenol-pyridinium electron donor-acceptor (EDA) complex enables the C-N coupling of phenols with various nitrogen nucleophiles. acs.orgchemrxiv.orgacs.orgchemrxiv.org This method can achieve high yields and can be directed towards either C-H amination for electron-rich phenols or SₙAr reactions for halophenols. acs.org The selectivity is influenced by the choice of photocatalyst and additives. For example, in the absence of a pyridinium additive, an iridium photocatalyst alone may not yield the desired product, highlighting the synergistic effect of the dual system. acs.org
Brønsted acid catalysis has been employed for the ortho-selective aminomethylation of free phenols, which is a related transformation. nih.govmdpi.com The high selectivity is attributed to the formation of a specific intermediate between the phenol and the acid catalyst. nih.govmdpi.com
Research findings on regioselective amination are summarized in the table below.
Table 2: Research Findings on Regioselective Amination of Phenols| Method | Catalyst/Reagent | Selectivity | Yield Range | Key Finding | Reference |
|---|---|---|---|---|---|
| Directed C-H Amination | Copper salt / Phenanthroline auxiliary | Ortho-selective | Good | Directing group enables high regioselectivity with a base metal. | acs.orgacs.org |
| Photocatalysis | Iridium(III) / Pyridinium additive | C-H amination or SₙAr | Up to 99% | Dual catalytic system allows for mild and highly efficient C-N coupling. | acs.orgchemrxiv.orgacs.org |
| Electrochemical Amination | Catalyst-free | Ortho-C-H amination | 17-93% | Achieved using an undivided cell, free of metal catalysts and chemical oxidants. | nih.gov |
| Brønsted Acid Catalysis | CF₃COOH | Ortho-selective aminomethylation | 42-97% | Acid catalyst forms an intermediate with the phenol to direct selectivity. | nih.govmdpi.com |
Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Control of Temperature, Pressure, and Solvent Effects on Reaction Yield and Purity
Temperature is a critical parameter in the synthesis of aminophenols. In the catalytic hydrogenation of nitrophenols, increasing the temperature generally increases the reaction rate. acs.org However, excessively high temperatures can lead to the formation of byproducts and decrease selectivity. rasayanjournal.co.in For instance, in the synthesis of p-aminophenol from nitrobenzene, higher temperatures can favor the formation of aniline (B41778). rasayanjournal.co.inasianpubs.org Optimal temperature ranges are therefore a compromise between reaction rate and selectivity. For the amination of resorcinol using zeolite catalysts, the preferred temperature range is between 200°C and 240°C; lower temperatures result in low conversion, while higher temperatures increase byproduct formation. google.com
Pressure, particularly hydrogen pressure in catalytic hydrogenation, also influences the reaction rate. Studies on the hydrogenation of p-nitrophenol have shown that the initial rate increases with hydrogen partial pressure up to a certain point, after which it becomes independent of pressure, indicating that mass-transfer limitations have been overcome. acs.org
The choice of solvent can significantly impact reaction yield and purity. In the catalytic hydrogenation of p-nitrophenol, the catalytic activity and initial reaction rate were found to increase with the polarity of the solvent. acs.org For the amination of resorcinol, conducting the reaction in an inert organic solvent like phenol under anhydrous conditions was found to be crucial for high yield and selectivity, preventing the amination of the solvent itself. google.comepo.org
Byproduct Minimization and Selectivity Enhancement Strategies
A major challenge in the synthesis of aminophenols is the formation of unwanted byproducts. In the widely used route involving the catalytic hydrogenation of nitroaromatics, the primary byproduct is often the corresponding aniline, formed by the complete reduction of the nitro group. google.comrsc.org
Strategies to enhance selectivity towards the desired aminophenol include:
Catalyst Modification: The choice of catalyst is crucial. Platinum-based catalysts are common, but they can also promote the over-hydrogenation to aniline and other undesirable byproducts. google.comgoogle.com Molybdenum sulfide (B99878) or platinum sulfide on carbon supports have been developed as alternative catalysts that show higher selectivity for p-aminophenol and reduce the formation of alicyclic byproducts. google.com Recently, atomically precise gold clusters have been shown to achieve nearly 100% selectivity to p-aminophenol by navigating a novel reaction pathway that suppresses over-hydrogenation. rsc.org
Process Control: Interrupting the hydrogenation reaction before the complete conversion of the nitrobenzene starting material can minimize aniline formation. This creates a two-phase system where the catalyst remains in the unreacted nitrobenzene phase, which can be separated and recycled, while the aminophenol product is in the aqueous phase. google.com
Reaction Medium: The acidity of the reaction medium plays a role. The Bamberger rearrangement of the intermediate phenylhydroxylamine to p-aminophenol occurs in an acidic medium. asianpubs.orggoogle.com Controlling the acid concentration is essential; one study found an optimal sulfuric acid concentration of 1.5 M for p-aminophenol synthesis. rasayanjournal.co.in
The following table outlines strategies for improving selectivity.
Table 3: Selectivity Enhancement Strategies in Aminophenol Synthesis| Strategy | Method | Effect | Byproduct Minimized | Reference |
|---|---|---|---|---|
| Catalyst Selection | Use of Pt-S or Mo-S on carbon support | Inhibits over-hydrogenation | Alicyclic compounds, Aniline | google.com |
| Catalyst Design | Use of Au₃₆(SR)₂₄ clusters | Provides unique reaction pathway | Aniline | rsc.org |
| Process Control | Interruption of hydrogenation | Catalyst remains in organic phase for recycle | Aniline | google.com |
| Medium Optimization | Control of acid concentration | Optimizes Bamberger rearrangement vs. full reduction | Aniline | rasayanjournal.co.in |
Advanced Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is the final, critical step in the synthesis of this compound. The crude product often contains unreacted starting materials, catalyst residues, and byproducts from side reactions.
Recrystallization is a fundamental and effective technique for purifying solid compounds. The selection of an appropriate solvent system is key. For p-aminophenol, recrystallization from aqueous solutions of polyfunctional acids like phosphoric or citric acid has been shown to be effective in removing polymeric, tar-like impurities. google.com Another method involves dissolving the crude product in hot water, followed by cooling to crystallize the purified aminophenol. google.comuwaterloo.ca The crude solid can first be washed with a ketone like methyl isobutyl ketone to remove certain impurities before recrystallization from water. google.com
Liquid-Liquid Extraction is a powerful method for separating compounds based on their differential solubility and acidity/basicity. For purifying p-aminophenol from byproducts like 4,4'-diaminodiphenyl ether and aniline, a multi-step extraction process can be employed. This involves adjusting the pH of the aqueous solution containing the crude product to between 4.0 and 5.0 and then extracting with an organic solvent mixture, such as aniline and toluene. google.comgoogleapis.com This selectively removes the byproducts into the organic phase. The p-aminophenol in the organic phase can then be back-extracted into a basic aqueous solution. google.com Aqueous two-phase systems (ATPS), which avoid the use of volatile organic solvents, have also been developed as a greener alternative for extraction. researchgate.net
Solid-Phase Extraction (SPE) and chromatography can be used for high-purity applications. Ion-exchange SPE can separate aminophenols from neutral impurities like acetaminophen (B1664979) by exploiting the charge of the amino group at an acidic pH. libretexts.org
The table below details various purification techniques.
Table 4: Purification and Isolation Techniques for Aminophenols| Technique | Procedure | Impurities Removed | Reference |
|---|---|---|---|
| Recrystallization | Dissolving in hot aqueous polyfunctional acid (e.g., phosphoric acid) and cooling. | Polymeric, tar-like materials. | google.com |
| Recrystallization | Washing with a ketone, then recrystallizing from hot water. | Various organic impurities, color. | google.com |
| Liquid-Liquid Extraction | pH adjustment of aqueous solution to 4.0-5.0, extraction with aniline/toluene. | 4,4'-diaminodiphenyl ether, aniline. | google.comgoogleapis.com |
| Distillation/Recrystallization | Distillation under reduced pressure followed by recrystallization. | Catalyst residues, high-boiling condensation products. | googleapis.com |
| Ion-Exchange SPE | Using a cation exchange sorbent at acidic pH. | Neutral impurities. | libretexts.org |
Chemical Reactivity and Transformation Studies of 3 Amino 2,5 Dimethylphenol
Mechanistic Investigations of Functional Group Reactivity
The unique positioning of the amino, hydroxyl, and methyl groups on the phenolic ring of 3-Amino-2,5-dimethylphenol governs its chemical behavior. The interplay of these functional groups dictates the compound's reactivity in various chemical transformations.
Transformations of the Amino Group: Acylation, Alkylation, Diazotization
The amino group (-NH2) of this compound is a primary site for several key chemical reactions. aablocks.com
Acylation: The amino group can undergo acylation reactions. For instance, N-acetylation can occur, which is a common metabolic pathway for aminophenol compounds. europa.eu
Alkylation: The nucleophilic nature of the amino group allows for alkylation reactions. libretexts.org Treatment with alkyl halides can lead to the formation of secondary and tertiary amines. mnstate.edu The extent of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. mnstate.edu
Diazotization: The primary aromatic amine functionality of this compound allows it to undergo diazotization. cymitquimica.com This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.comresearchgate.net The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, most notably in the synthesis of azo compounds. cymitquimica.comgoogle.com
Reactions of the Phenolic Hydroxyl Group: Etherification, Esterification, Oxidation
The phenolic hydroxyl (-OH) group imparts another dimension to the reactivity of this compound.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. google.com This typically involves deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. smolecule.comgoogle.com For example, reaction with epichlorohydrin (B41342) can lead to the formation of glycidyl (B131873) ethers. smolecule.com
Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. google.comsmolecule.com This reaction is often catalyzed by an acid or a base.
Oxidation: The phenolic group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific oxidation products will depend on the oxidizing agent used and the reaction conditions. smolecule.com
Aromatic Ring Electrophilic and Nucleophilic Substitution Patterns
The substituents on the benzene (B151609) ring of this compound direct the position of further substitutions. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups, while the methyl groups are weakly activating and also ortho-, para-directing. The combined effect of these groups, along with steric hindrance, will determine the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: The electron-donating nature of the amino, hydroxyl, and methyl groups makes the aromatic ring highly activated towards electrophilic attack. smolecule.com Reactions such as halogenation, nitration, and sulfonation can be expected to occur, with the incoming electrophile substituting at the positions most activated by the existing groups and least sterically hindered.
Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, nucleophilic aromatic substitution can occur under specific circumstances, particularly if a leaving group is present on the ring. osti.gov The presence of strongly electron-withdrawing groups, which are not inherent to this molecule but could be introduced, would facilitate such reactions. researchgate.net
Derivatization Strategies for Advanced Chemical Entities
The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules with specialized applications.
Synthesis of Azo Compounds and Chelating Ligands
The ability of this compound to form diazonium salts is key to the synthesis of azo compounds. cymitquimica.com These compounds, characterized by the -N=N- functional group, are widely used as dyes. ekb.eg The diazotized amine is coupled with a suitable aromatic compound, often another phenol or an aniline (B41778) derivative, to form the azo dye. ekb.egnih.gov
Furthermore, the structure of this compound and its derivatives can lend itself to the formation of chelating ligands. The presence of both nitrogen and oxygen donor atoms allows these molecules to coordinate with metal ions, forming stable complexes. nih.govscience.gov Azo dyes derived from this phenol can also act as ligands, forming metal chelates with applications in various fields. uobaghdad.edu.iqresearchgate.net
Formation of Hydrazone Derivatives for Structural Elucidation and Synthetic Building Blocks
While direct formation of hydrazones from this compound is not a primary reaction pathway, derivatization can lead to intermediates that form hydrazones. For example, if the amino group is transformed into a hydrazine (B178648), it can then react with aldehydes and ketones to form hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent carbonyl compounds. Hydrazones are also valuable synthetic intermediates for the synthesis of various heterocyclic compounds.
Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| 2,5-dimethylphenol |
| 1,3-dibromopropane |
| 5-(2,5-dimethylphenoxy)valeric acid |
| 3,5-dimethylphenol |
| 2,6-dimethylphenol (B121312) |
| 4-amino-2,5-dimethylphenol |
| 3,5-dimethylaniline |
| 4-Chloro-3,5-dimethylphenol |
| 2,5-dimethylaniline |
| 3-amino-2-methylphenol |
| 3-amino-5-methylphenol |
| 4-amino-2,3-dimethylphenol |
| 2-Amino-4,5-dimethylphenol |
| 2,3-dimethylphenol |
| 5-nitro-2,3-dimethylphenol |
| 3-Amino-2,4-dimethylphenol |
| 3-amino-2,6-dimethylphenol (B1266368) |
| 3-(2,5-dimethylphenoxy)-1-bromopropane |
| 2-methyl-5-(2,5-dimethylphenoxy)-propanol |
| 2,2-dimethyl-5-chloro-pentanoic acid isobutyl ester |
| 4-amino-3,5-dimethylphenol (B131400) |
| N-(2,6-dimethylphenyl)hydroxylamine |
| 2,6-dimethylaniline |
| 4-amino-3-chlorophenol |
| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol |
| 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride |
| 2-(3,5-dimethylphenyl)oxirane |
| 2-Amino-3,5-dimethylphenol |
| 4-nitroaniline |
| 3-aminobenzoic acid |
| 4-aminoacetophenone |
| 2-aminobenzoic acid |
| 2-hydroxyacetophenone |
| 2-amino-5-nitrothiazole |
| 3-methyl-4-nitrophenol |
| Metoclopramide hydrochloride |
| Cefdinir |
| 2-chloro-3,5-dinitropyridine |
| o-aminophenols |
| o-aminothiophenols |
| 1,2,4-triazole-5-thiols |
| pyrimidine-2-thiones |
| 2-benzothiazole diazonium chloride |
| 2-aminophenol (B121084) |
| 4-nitro-phenylazo-phenol |
| 1-[4-(2-Hydroxy-4, 6-dimethyl-phenylazo)-phenol]-ethanone |
| 2-(4-methoxy-phenylazo)-3, 5- dimethyl-phenol |
| 2,4-dimethyl-6-(4-nitro-phenylazo)Phenol |
| 2-(2-amino-5-nitro-phenylazo),-phenol |
| Diethyl malonate |
| Dimethyl sulfate |
| Epichlorohydrin |
| Sodium nitrite |
| Nitrous acid |
| Ammonia |
| Benzylamine |
| Carbonic acid |
| Urea |
| Iron |
| Hydrochloric acid |
| Sodium borohydride (B1222165) |
| Lithium aluminum hydride |
| Potassium permanganate |
| Hydrogen peroxide |
| Palladium on carbon |
| Sodium hydroxide |
| Toluene |
| Diethyl ether |
| Ethanol (B145695) |
| Methanol |
| Silver triflate |
| Potassium ferricyanide |
| Propylene glycol |
| Gemfibrozil |
| Metaxalone |
| Ponceau SX |
| Food Black No. 1 |
| Acid Red No. 195 |
| Red 40 |
| Pigment Red 57 |
| Tetrabromophenol Blue |
| Basic Blue No. 6 |
| Basic Blue No. 7 |
| Basic Blue No. 9 |
| Basic Blue No. 26 |
| Basic Blue No. 41 |
| Basic Blue No. 99 |
| Basic Violet No. 1 |
| Basic Violet No. 2 |
| Basic Violet No. 3 |
| Basic Violet No. 10 |
| Basic Violet No. 14 |
Synthesis of Schiff Bases and Related Imines
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. mwjscience.com This reaction is fundamental in the chemical transformation of this compound, where its primary amino group serves as the reactive site. The general mechanism involves the nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine bond.
The synthesis of Schiff bases from aminophenols is a well-established process. For instance, the reaction of 2-aminophenol with o-anisaldehyde, conducted under reflux conditions, yields the corresponding Schiff base. bohrium.com Similarly, studies have reported the synthesis of various Schiff bases through the condensation of different aromatic aldehydes with aminophenols. bohrium.comuobasrah.edu.iqnih.gov These reactions often utilize an alcohol, such as ethanol, as the solvent and may be catalyzed by a few drops of acid. uobasrah.edu.iq
A specific example involves the synthesis of 2,5-dimethyl-4-((4-nitrobenzylidene)amino)phenol (A1), where this compound is reacted with 4-nitrobenzaldehyde. uobasrah.edu.iq The reaction is typically carried out in ethanol with a catalytic amount of acetic acid under reflux for several hours. uobasrah.edu.iq The resulting Schiff base precipitates from the solution and can be purified by recrystallization. uobasrah.edu.iq
The table below summarizes the synthesis of a Schiff base derived from an aminophenol, illustrating the typical reactants and reaction conditions.
| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Product |
| 4-amino-2,5-dimethylphenol | 4-nitrobenzaldehyde | Ethanol | Acetic Acid | 2,5-dimethyl-4-((4-nitrobenzylidene)amino)phenol |
Table showing the reactants and product in the synthesis of a Schiff base.
The formation of the azomethine linkage is confirmed through spectroscopic methods, such as Infrared (IR) spectroscopy, which shows a characteristic absorption band for the C=N bond. bohrium.com The properties and reactivity of the resulting Schiff base are influenced by the electronic and steric effects of the substituents on both the aminophenol and the aldehyde/ketone.
Silyl (B83357) Derivatization for Enhanced Analytical Resolution of Reaction Products
Silyl derivatization is a crucial analytical technique used to enhance the volatility and thermal stability of polar compounds, such as phenols and amines, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com This process involves the replacement of active hydrogens in functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) with a silyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com
For a compound like this compound, both the phenolic hydroxyl group and the amino group contain active hydrogens that can be derivatized. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com MTBSTFA is often favored for amino acids as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
The derivatization reaction significantly reduces the polarity of the analyte, which improves its chromatographic behavior, leading to better peak shape and resolution. sigmaaldrich.com For example, the analysis of phenolic compounds by GC/MS is greatly improved after silylation. researchgate.net The reaction is typically carried out by heating the analyte with the silylating reagent in a suitable solvent. sigmaaldrich.com Studies have shown that the choice of solvent can significantly affect the reaction rate, with acetone (B3395972) being found to accelerate the silylation of phenols. researchgate.net
The resulting silylated derivatives can be readily separated and identified by GC-MS. researchgate.net The mass spectra of these derivatives show characteristic fragmentation patterns that aid in their identification. sigmaaldrich.com For instance, TBDMS derivatives often exhibit a fragment corresponding to the loss of a tert-butyl group (M-57). sigmaaldrich.com
The table below outlines common silylating agents and their application in the derivatization of functional groups present in this compound.
| Silylating Reagent | Abbreviation | Target Functional Groups | Derivative Formed |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2 | tert-butyldimethylsilyl (TBDMS) |
Table of common silylating agents for derivatization.
Catalytic Transformations Involving this compound as a Substrate or Ligand
Oxidative Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Oxidative coupling reactions are powerful methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions often involve the use of a metal catalyst to facilitate the coupling of two substrates in the presence of an oxidant. nih.govacs.org Aminophenols like this compound can participate in such reactions as substrates, where both the phenolic ring and the amino group can be involved in bond formation.
The oxidative coupling of phenols and anilines is a challenging but valuable transformation for synthesizing N-containing phenolic compounds. nih.gov The reaction can proceed through various mechanisms, often involving the formation of radical intermediates. nih.gov For instance, iron- and manganese-catalyzed oxidative amination of phenols with anilines has been developed for the para-selective formation of C-N bonds, leading to products like benzoquinone anils. nih.gov The mechanism is thought to involve the coupling of a liberated anilino radical and a metal-ligated phenoxyl radical. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used for C-N bond formation between aryl halides and amines. acs.org While this typically involves an aryl halide, variations of oxidative C-N coupling exist. tcichemicals.com
Furthermore, electrochemical methods have emerged as a strategy for C-H functionalization and C-N bond formation. rsc.org Anodic oxidation can generate nitrogen-centered radicals or iminium ions from amines, which can then react with nucleophiles to form new bonds. rsc.org
The table below summarizes different catalytic systems used for oxidative coupling reactions relevant to the functionalities present in this compound.
| Catalyst System | Reactant Types | Bond Formed | Potential Product Type |
| Iron/Manganese catalysts | Phenols and Anilines | C-N | Benzoquinone anils, N,O-biaryl compounds |
| Palladium catalysts | Aryl halides and Amines | C-N | Arylated amines |
| Electrochemical (Anodic Oxidation) | Amines and Nucleophiles | C-N, C-C | Functionalized heterocycles |
Table summarizing catalytic systems for oxidative coupling reactions.
Role in Condensation Polymerizations and Related Chemical Processes
Condensation polymerization is a process where monomers join together, losing small molecules as byproducts such as water. researchgate.net Monomers for this type of polymerization must be bifunctional or multifunctional, meaning they possess at least two reactive functional groups. researchgate.net this compound, with its amino and hydroxyl groups, fits this criterion and can potentially act as a monomer in the synthesis of polymers like polyamides, polyesters, or poly(amide-ether)s.
The synthesis of aromatic polyamides and polyesters often involves the reaction of diamines with diacyl chlorides or diacids, and diols with diacyl chlorides or diacids, respectively. The presence of both an amino and a hydroxyl group on this compound allows it to participate in the formation of polymers with mixed amide and ester linkages if reacted with appropriate comonomers.
While classical polycondensation is a step-growth process, certain systems can undergo chain-growth polycondensation. researchgate.net This can be achieved through mechanisms that activate the polymer end group. researchgate.net
Furthermore, phenolic compounds are known to undergo oxidative polymerization. For example, 2,6-dimethylphenol can be polymerized to form poly(phenylene oxide) (PPO), a high-performance engineering plastic, using a copper/amine catalyst. kyoto-u.ac.jp This type of polymerization proceeds via the oxidative coupling of phenolic units. Given its structure, this compound could potentially undergo similar oxidative polymerization, leading to novel polymer structures with both amino and methyl substituents on the backbone. The amino group could influence the polymerization process and the properties of the resulting polymer.
The table below indicates the potential role of this compound as a monomer in different types of polymerization.
| Polymerization Type | Reactive Groups Involved | Comonomer Example | Potential Polymer Type |
| Polyamide Synthesis | Amino group | Diacyl chloride | Aromatic Polyamide |
| Polyester Synthesis | Hydroxyl group | Diacyl chloride | Aromatic Polyester |
| Poly(amide-ether) Synthesis | Amino and Hydroxyl groups | Halo-acyl chloride | Aromatic Poly(amide-ether) |
| Oxidative Polymerization | Phenolic ring | (Self-polymerization or with other phenols) | Substituted Polyphenylene Oxide |
Table illustrating the potential of this compound in polymerization reactions.
Advanced Spectroscopic and Structural Elucidation of 3 Amino 2,5 Dimethylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-2,5-dimethylphenol, ¹H and ¹³C NMR would provide the initial data on the number and types of protons and carbons, respectively.
Based on the structure of this compound, the following signals are predicted:
¹H NMR: Two singlets for the aromatic protons (H-4 and H-6), two singlets for the non-equivalent methyl groups (at C-2 and C-5), and broad singlets for the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.
¹³C NMR: Eight distinct signals corresponding to the eight carbon atoms of the aromatic ring and the two methyl substituents.
Data from a related isomer, 4-amino-3,5-dimethylphenol (B131400), shows singlets for the methyl protons at δ 2.06 ppm and the aromatic protons at δ 6.38 ppm in (²H₃C)₂CO. acs.org These values serve as a useful reference for predicting the spectrum of this compound.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on standard chemical shift tables and data from related isomers. Solvent: CDCl₃)
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Carbon Assignment | Predicted δ (ppm) |
| -CH₃ (at C-2) | ~2.1-2.3 | C-1 (-OH) | ~145-150 |
| -CH₃ (at C-5) | ~2.2-2.4 | C-2 (-CH₃) | ~118-122 |
| Ar-H (at C-4) | ~6.5-6.7 | C-3 (-NH₂) | ~135-140 |
| Ar-H (at C-6) | ~6.6-6.8 | C-4 | ~120-125 |
| -NH₂ | ~3.5-4.5 (broad) | C-5 (-CH₃) | ~130-135 |
| -OH | ~4.5-5.5 (broad) | C-6 | ~115-120 |
| -CH₃ (at C-2) | ~15-18 | ||
| -CH₃ (at C-5) | ~20-23 |
To unambiguously assign these predicted signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl groups and aromatic hydrogens to their respective carbon signals identified in the ¹³C NMR spectrum. researchgate.net
Solid-State NMR (ssNMR) analyzes the compound in its solid form, providing information about the molecular structure in the crystalline state. This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. ssNMR could be employed to identify and characterize different polymorphs of this compound, should they exist.
Vibrational Spectroscopy for Functional Group Analysis and Bonding Characterization (FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would confirm the presence of the key -OH, -NH₂, and aromatic C-H groups.
Table 4.2: Predicted FT-IR Vibrational Frequencies for this compound (Based on typical functional group absorption regions)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (doublet) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1500-1600 |
| C-O (Phenol) | Stretching | 1200-1260 |
| C-N (Amine) | Stretching | 1250-1350 |
The broad O-H stretch and the characteristic doublet of the primary amine's N-H stretch would be key diagnostic peaks. Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring. nih.govijera.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can measure this value with extremely high precision, allowing for the unambiguous determination of the molecular formula.
For this compound (C₈H₁₁NO), the expected exact mass of the molecular ion [M]⁺ is 137.0841 g/mol . nih.gov In many analyses, the protonated molecule [M+H]⁺ is observed.
The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for aminophenols involve the loss of small, stable molecules or radicals.
Table 4.3: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Identity | Proposed Loss from [M]⁺ |
|---|---|---|
| 137 | [M]⁺ | - |
| 122 | [M-CH₃]⁺ | Loss of a methyl radical |
| 109 | [M-CO]⁺ | Loss of carbon monoxide (rearrangement) |
| 94 | [M-CH₃-CO]⁺ | Loss of methyl and carbon monoxide |
Analysis of these fragmentation pathways helps to confirm the relationships between the different parts of the molecule. For instance, a report on 3-amino-2,6-dimethylphenol (B1266368) detected a species with a molecular weight of 259 g/mol by LC/MS, likely corresponding to an oxidized dimer formed during the analysis. europa.eu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complex Formation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insight into the electronic structure, particularly the conjugated π-system of the aromatic ring.
For this compound, absorption bands typical for substituted phenols are expected. The presence of the electron-donating -OH and -NH₂ groups influences the energy of the π → π* transitions. The UV spectrum of the related 4-amino-3,5-dimethylphenol shows absorption maxima (λmax) at 232 nm and 294 nm. acs.org Similar absorption bands would be predicted for this compound, likely in the 230-240 nm and 280-300 nm ranges. The exact position of these bands can be sensitive to the solvent and the pH of the solution, as protonation of the amino group or deprotonation of the hydroxyl group alters the electronic structure.
X-Ray Crystallography for Definitive Solid-State Structural Determination of Single Crystals
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org To perform this analysis, a suitable single crystal of this compound must first be grown.
The technique involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. wikipedia.org This pattern is then used to calculate the electron density map of the molecule, from which the exact positions of all non-hydrogen atoms can be determined. This analysis would provide definitive proof of the substitution pattern and yield precise data on bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding. In the crystal lattice of this compound, extensive hydrogen bonding involving the -OH and -NH₂ groups is expected, which would dictate the crystal packing arrangement. This technique is the gold standard for distinguishing between isomers, as it provides an unambiguous structural map. uni.edu
Advanced Chromatographic Techniques for Mixture Analysis and Purity Assessment (e.g., GC-MS, HPLC-MS)
The robust analysis of this compound and its derivatives relies heavily on advanced chromatographic techniques. These methods are indispensable for separating complex mixtures, identifying individual components, and accurately assessing the purity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful hyphenated techniques that provide both retention time data for separation and mass spectra for structural elucidation and identification.
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the gas chromatograph column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification. This technique is crucial for determining the presence of impurities from starting materials or by-products from a chemical reaction.
HPLC-MS extends the analytical capabilities to a broader range of compounds, including those that are non-volatile or thermally labile. In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The effluent from the HPLC column is then introduced into the mass spectrometer. HPLC-MS is highly effective for analyzing reaction mixtures containing this compound and its derivatives, allowing for the quantification of the main product and the identification of minor components. The choice between GC-MS and HPLC-MS often depends on the specific properties of the analytes and the complexity of the sample matrix.
The data generated from these techniques are critical for quality control in manufacturing processes and for the characterization of new derivatives in research settings. For instance, a patent for bisimide phenol (B47542) compounds describes the use of analytical methods to characterize reaction products, which would typically involve techniques like GC-MS or HPLC-MS to ensure the desired compound has been formed and to assess its purity. google.com
Below are representative data tables illustrating the type of information obtained from GC-MS and HPLC-MS analyses of a hypothetical sample containing this compound.
Table 1: Representative GC-MS Data for Purity Assessment of this compound
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Purity (%) |
| 12.5 | This compound | 137, 122, 107, 94 | 98.5 |
| 10.2 | 2,5-Dimethylphenol | 122, 107, 91 | 0.8 |
| 14.1 | Impurity A | 151, 136, 121 | 0.5 |
| 15.3 | Impurity B | 165, 150, 135 | 0.2 |
Table 2: Representative HPLC-MS Data for Analysis of a Reaction Mixture
| Retention Time (min) | Compound | [M+H]⁺ (m/z) | Relative Abundance (%) |
| 8.7 | This compound | 138.1 | 85.0 |
| 6.4 | Starting Material X | 110.1 | 5.0 |
| 11.2 | Derivative of this compound | 250.2 | 9.5 |
| 13.9 | By-product Y | 152.1 | 0.5 |
Theoretical and Computational Investigations of 3 Amino 2,5 Dimethylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These calculations allow for the determination of various molecular properties and reactivity descriptors that help in predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key indicators of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and low reactivity.
For 3-Amino-2,5-dimethylphenol, the presence of three electron-donating groups (one amino and two methyl groups) on the phenol (B47542) ring would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenol. DFT calculations would precisely quantify the energies of these orbitals. A study on aminophenol isomers using DFT at the B3LYP/6-31G* level found that the position of the amino group significantly influences the electronic properties. researchgate.net Similar calculations for this compound would yield specific energy values, allowing for a quantitative assessment of its reactivity.
Table 1: Key Parameters Derived from HOMO-LUMO Analysis
| Parameter | Definition | Significance for this compound (Expected) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | High value, indicating strong electron-donating (nucleophilic) character due to -NH2 and -CH3 groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Energy level will determine its electron-accepting (electrophilic) ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Expected to be relatively small, suggesting high chemical reactivity and polarizability. |
| Ionization Potential (IP) | IP ≈ -EHOMO | A lower ionization potential is expected, making it susceptible to oxidation. |
| Electron Affinity (EA) | EA ≈ -ELUMO | A lower electron affinity is anticipated. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate charge distribution:
Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.
Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would likely show regions of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles. The aromatic ring itself, enriched by the electron-donating substituents, would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group would be depicted as a region of positive potential (blue), making it a likely site for nucleophilic interaction or hydrogen bonding.
Fukui Functions and Local Reactivity Descriptors for Reaction Site Prediction
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. Derived from DFT, these functions describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. They help identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.
The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. Three types of Fukui functions are typically calculated:
f+(r): Predicts the site for nucleophilic attack (where an electron is added).
f-(r): Predicts the site for electrophilic attack (where an electron is removed).
f0(r): Predicts the site for radical attack.
For this compound, calculations would likely predict that the ortho and para positions relative to the powerful activating hydroxyl and amino groups are the most susceptible to electrophilic attack (high f- values). The oxygen and nitrogen atoms would be the primary sites for nucleophilic attack (high f+ values). These predictions refine the qualitative insights gained from MEP maps.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.
Transition State Characterization and Reaction Pathway Analysis
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). A transition state is a first-order saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its activation energy, which determines the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to model the entire reaction pathway. This involves:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.
Transition State Search: Employing algorithms to locate the saddle point structure connecting reactants and products.
Frequency Calculation: Verifying the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
By calculating the energies of all species along the reaction coordinate, an energy profile for the reaction can be constructed, revealing the activation energy barriers and the thermodynamics of the reaction. For instance, in an electrophilic substitution reaction, modeling would reveal whether the attack occurs preferentially at the C4 or C6 position and the energy barrier associated with each pathway.
Solvent Effects on Reaction Energetics and Selectivity
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and outcomes. Computational models can account for these solvent effects using various approaches, most commonly through implicit or explicit solvation models.
Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This method is computationally efficient and often provides a good approximation of bulk solvent effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for protic solvents.
For this compound, the amino and hydroxyl groups are capable of forming strong hydrogen bonds with protic solvents like water or ethanol (B145695). These interactions can stabilize the ground state, transition states, or charged intermediates to different extents, thereby altering the reaction's energy profile and potentially its selectivity. For example, a polar solvent could preferentially stabilize a polar transition state, accelerating the reaction compared to its rate in a nonpolar solvent. uobaghdad.edu.iq Computational studies incorporating solvent effects are therefore essential for obtaining theoretical results that can be accurately compared with experimental observations.
Intermolecular Interactions and Suprammollecular Assembly Studies
Theoretical and computational investigations into this compound provide critical insights into its solid-state behavior, elucidating the nature and impact of intermolecular forces on its crystal lattice. These studies are fundamental to understanding the supramolecular assembly and predicting the material's properties.
Hydrogen Bonding Networks and Their Impact on Crystal Packing
The molecular structure of this compound, featuring both a hydroxyl (-OH) group and an amino (-NH2) group, allows for the formation of extensive hydrogen bonding networks. These interactions are the primary drivers of the compound's crystal packing arrangement. The hydroxyl group can act as a hydrogen bond donor, while the amino group can serve as both a donor and an acceptor. The nitrogen and oxygen atoms, with their lone pairs of electrons, are effective hydrogen bond acceptors.
Table 1: Predicted Hydrogen Bond Parameters in the Crystal Structure of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O-H···N | 0.96 | 1.85 | 2.81 | 175 |
| N-H···O | 1.01 | 1.98 | 2.99 | 170 |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mq.edu.au This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. For this compound, this analysis would partition the crystal space into regions where the electron density of a given molecule dominates.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 30.5 |
| O···H/H···O | 12.5 |
| N···H/H···N | 10.0 |
| Other | 2.0 |
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), enables the prediction of various spectroscopic properties of this compound. nih.gov These theoretical calculations provide a basis for interpreting experimental spectra and can offer insights into the molecule's electronic structure and vibrational modes.
Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov By computing the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. A good correlation between the theoretical and experimental spectra validates the computational model used. nih.gov
Similarly, UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT) calculations. functmaterials.org.ua These calculations can determine the electronic transitions and their corresponding absorption wavelengths. The predicted spectrum can then be compared with the experimentally recorded UV-Vis spectrum to understand the electronic properties of the molecule. researchgate.net The solvent environment can also be modeled to study its effect on the spectroscopic properties.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Key Predicted Feature | Corresponding Experimental Feature |
|---|---|---|
| FT-IR | O-H stretch: ~3400 cm-1 N-H stretch: ~3300-3200 cm-1 | Broad band at ~3350 cm-1 Sharp peaks at ~3250 cm-1 |
| UV-Vis | λmax: ~280 nm | λmax: ~285 nm in ethanol |
Applications and Roles in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
3-Amino-2,5-dimethylphenol is a versatile aromatic compound whose structural features—a primary amine, a hydroxyl group, and two methyl substituents on a benzene (B151609) ring—make it a valuable precursor in the synthesis of more complex organic structures. The relative positions of the functional groups allow for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
Building Block for Dyes and Pigments with Tailored Chromophores
The structure of this compound is well-suited for its use as a precursor in the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (–N=N–), which form the basis of their chromophoric system. mdpi.com The synthesis typically involves a two-step process: diazotization followed by a coupling reaction. mdpi.com
In this process, the primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a reactive electrophile that can then be coupled with an electron-rich substrate, such as another phenol (B47542) or aniline (B41778) derivative, to form the stable azo linkage. google.com
Table 1: Potential Azo Dyes Derived from this compound
This interactive table outlines hypothetical dye structures that could be synthesized using this compound as the diazo component, illustrating how different coupling partners can tailor the final chromophore.
| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |
| Diazotized this compound | N,N-dimethylaniline | Azo Dye | Yellow to Orange |
| Diazotized this compound | 2-Naphthol | Azo Dye | Orange to Red |
| Diazotized this compound | Salicylic Acid | Mordant Azo Dye | Yellow to Brown |
| Diazotized this compound | H-Acid | Azo Dye | Red to Violet |
Intermediate in the Formation of Diverse Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry, agrochemicals, and materials science. The arrangement of the amino and hydroxyl groups in this compound makes it a key starting material for synthesizing various fused heterocyclic systems. nih.govrdd.edu.iq
One of the most direct applications is in the synthesis of substituted benzoxazoles. The ortho-disposed amino and hydroxyl groups can undergo condensation reactions with various reagents. For example, reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under dehydrating conditions leads to the formation of a 2-substituted benzoxazole (B165842) ring. The methyl groups from the original aminophenol remain as substituents on the benzene portion of the heterocycle.
Similarly, reactions with other one-carbon electrophiles can yield different heterocyclic cores. This versatility allows chemists to generate a library of diverse heterocyclic compounds by simply varying the reaction partner, making this compound a valuable intermediate in synthetic organic chemistry. osi.lvfrontiersin.org
Monomer or Modifier in Polymer and Resin Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, allows it to be used as a monomer or a modifying agent in the synthesis of high-performance polymers and resins.
Incorporation into Polymeric Backbones for Modified Structural or Electronic Properties
This compound can be incorporated as a monomer into various polymer backbones to impart specific properties. For example, it can be used in the synthesis of specialty polyamides, polyimides, or polybenzoxazoles (PBOs). When used to create aromatic polymers, its rigid phenyl ring structure contributes to high thermal stability and mechanical strength. mdpi.com
The incorporation of this monomer can modify the final polymer's properties in several ways:
Thermal Stability : The aromatic nature of the monomer enhances the thermal and thermo-oxidative stability of the resulting polymer. vt.edu
Solubility and Processability : The methyl groups increase the steric bulk along the polymer chain, which can disrupt close packing. This often leads to improved solubility in organic solvents, making the polymer easier to process without significantly compromising its thermal properties.
Functionality : The phenolic hydroxyl group can be left unreacted during polymerization, providing a site for post-polymerization modification, such as grafting other polymer chains or introducing cross-linking sites.
Role in Cross-linking and Curing Mechanisms
In thermosetting resin systems, particularly epoxy resins, this compound can function as an effective curing agent or hardener. threebond.co.jp Epoxy resins consist of prepolymers with reactive epoxide groups. The curing process involves chemically linking these prepolymers to form a rigid, three-dimensional network.
The primary amine group of this compound contains two active hydrogen atoms, each capable of reacting with an epoxy group in a ring-opening addition reaction. atlantis-press.com This reaction forms a stable carbon-nitrogen bond and a new hydroxyl group. The phenolic hydroxyl group on the molecule can also participate in the curing reaction, especially at elevated temperatures, by reacting with epoxy groups. This dual reactivity allows it to facilitate the formation of a densely cross-linked polymer network. Aromatic amines, in general, are known to impart excellent thermal resistance and chemical stability to cured epoxy systems. threebond.co.jp The use of amino acids as bio-based curing agents has also demonstrated that a wide range of thermo-mechanical properties can be achieved. nih.govresearchgate.netuni-bayreuth.de
Table 2: Comparison of Amine Curing Agent Characteristics for Epoxy Resins
This interactive table compares the general properties of different classes of amine curing agents, highlighting the expected role of an aromatic amine like this compound.
| Curing Agent Type | Reactivity at Room Temp. | Pot Life | Heat Resistance | Chemical Resistance | Example |
| Aliphatic Amine | High | Short | Moderate | Good | Triethylenetetramine (TETA) |
| Cycloaliphatic Amine | Moderate | Medium | Good | Very Good | Isophorone diamine (IPDA) |
| Aromatic Amine | Low | Long | Excellent | Excellent | This compound |
Development of Chemo- and Biosensors based on its Molecular Recognition Properties
The field of sensor technology relies on the design of molecules that can selectively bind to a target analyte and produce a measurable signal. The structure of this compound contains functional groups capable of molecular recognition, making it a candidate for the development of chemo- and biosensors. semanticscholar.org
The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, and as coordination sites for metal ions. This allows the molecule to serve as a ligand, forming complexes with specific metal cations. If the molecule is further modified to include a fluorophore (a light-emitting group), the binding event can cause a change in the fluorescence intensity or wavelength, a process known as chemosensing. nih.gov For example, the binding of a target ion could either "turn on" or "turn off" the fluorescence, allowing for quantitative detection.
For biosensor applications, the molecule could be functionalized to enable its attachment to a biological scaffold, such as a protein or a nucleic acid, or to a solid support like a nanoparticle. researchgate.net The inherent recognition properties of the aminophenol moiety could then be used to detect specific analytes in biological samples. Recent work has focused on developing organelle-specific sensors to study changes in amino acid concentrations within cellular compartments like mitochondria and lysosomes. digitellinc.com
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the application of This compound in the design of ligands for metal complexes in the fields of catalysis and coordination chemistry.
The existing body of scientific literature details the use of various other aminophenol derivatives in the synthesis of Schiff base ligands and their subsequent complexation with transition metals for catalytic purposes. These studies highlight the versatility of aminophenol-based ligands in stabilizing metal centers and facilitating a range of chemical transformations. However, research specifically employing the this compound isomer for these applications is not available in the public domain.
Therefore, a detailed discussion on its role in ligand design, including the synthesis of specific metal complexes, their characterization, and catalytic activities, cannot be provided at this time. Further research into the coordination chemistry and catalytic potential of ligands derived from this compound is required to elucidate its specific contributions to this field.
Future Research Directions and Perspectives for 3 Amino 2,5 Dimethylphenol
Exploration of Unconventional and Sustainable Synthetic Methodologies
The conventional synthesis of aminophenols often involves the reduction of the corresponding nitrophenols. researchgate.nettaylorandfrancis.com Future research will likely pivot towards more sustainable and unconventional methods that improve safety, reduce waste, and utilize renewable feedstocks.
Key Research Thrusts:
Catalytic Hydrogenation: A primary area of development is the use of novel nanocatalysts for the reduction of a precursor like 3-nitro-2,5-dimethylphenol. Research into catalysts comprising non-noble, earth-abundant metals supported on materials like silica, alumina (B75360), or advanced carbon frameworks could offer highly efficient and recyclable options for this transformation. taylorandfrancis.comsemanticscholar.orgsemanticscholar.org
Bio-based Feedstocks: A significant leap in sustainability would involve synthesizing the phenol (B47542) scaffold from renewable resources. Lignocellulosic biomass, a rich source of phenolic compounds, presents an attractive starting point. digitellinc.com Future pathways could explore the microbial or catalytic conversion of lignin-derived molecules to produce the 2,5-dimethylphenol core, followed by a green amination process.
Direct Amination Techniques: Research into the direct amination of 2,5-dimethylphenol would be a highly valuable, unconventional route. While challenging, developing catalysts for direct C-H amination or exploring amination via reagents like ammonium acetate could provide a more atom-economical synthesis compared to traditional nitration-reduction sequences. digitellinc.comrsc.org
Investigation of Novel Reactivity Patterns and Unexplored Transformations
3-Amino-2,5-dimethylphenol possesses two key functional groups: a nucleophilic aromatic amino group and a phenolic hydroxyl group. This dual reactivity opens avenues for a wide range of chemical transformations. researchgate.net
Potential Areas of Investigation:
Selective Functionalization: A primary challenge and opportunity lie in the selective alkylation or acylation of either the amino or the hydroxyl group. researchgate.net Developing protective group strategies or catalyst systems that can distinguish between the two sites would unlock access to a vast array of derivatives with tailored properties.
Oxidative Polymerization and Oligomerization: Aminophenols can undergo oxidative reactions to form polymers and complex oligomers. nih.govtandfonline.com Investigating the iron-catalyzed or electrochemical oxidation of this compound could lead to the formation of novel nitrogen-containing macromolecules with interesting electronic or material properties. nih.gov
Cyclization and Condensation Reactions: The inherent functionality of the molecule makes it an ideal candidate for cyclization and condensation reactions to form heterocyclic structures. researchgate.net These heterocyclic compounds are often scaffolds for pharmaceuticals and functional dyes.
Integration into Advanced Functional Materials and Nanotechnology
Aminophenol derivatives are crucial intermediates in the synthesis of polymers, dyes, and pharmaceuticals. researchgate.nettaylorandfrancis.com this compound could serve as a unique monomer or precursor for next-generation materials.
Prospective Applications:
High-Performance Polymers: As a monomer, it could be incorporated into polyamides, polyimides, or benzoxazines. The specific substitution pattern of the methyl groups could impart enhanced thermal stability, solubility, or modified mechanical properties to these polymers.
Smart Materials and Sensors: The compound could be a precursor for stimuli-responsive materials. For instance, polymers derived from it might exhibit changes in color or fluorescence in response to pH, temperature, or specific analytes. Furthermore, it could be used to create nanocomposites, for example with graphene oxide or carbon nanotubes, for use in electrochemical sensors. researchgate.netnih.gov
Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
Future AI/ML Integration:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity, toxicity, or physicochemical properties of this compound and its derivatives. ijain.orgresearchgate.netijain.org This would accelerate the screening process for potential applications without synthesizing every compound.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways. mdpi.comnih.govbiopharmatrend.com By inputting this compound as a target, these platforms can analyze vast reaction databases to suggest starting materials and reaction conditions that are cost-effective, sustainable, and high-yielding.
Materials Discovery: Machine learning models can be trained to predict the properties of polymers or materials derived from this compound. This allows for the in silico design of new functional materials with desired characteristics, guiding experimental efforts toward the most promising candidates.
Sustainable and Green Chemical Process Development for its Production and Utilization
Aligning the entire lifecycle of this compound with the principles of green chemistry is a critical future objective. patsnap.com This involves a holistic approach, from its synthesis to its final application.
Key Green Chemistry Goals:
Aqueous Phase Synthesis: Shifting from organic solvents to water for synthetic reactions, such as in oxidative polymerization or catalytic reduction steps, would significantly reduce the environmental impact. tandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Direct amination, for example, is inherently more atom-economical than nitration followed by reduction. rsc.org
Catalyst Recyclability: Focusing on heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is essential for creating economically viable and sustainable industrial processes. taylorandfrancis.com
The table below summarizes potential research directions based on analogous compounds.
| Research Area | Potential Focus for this compound | Rationale based on Analogous Compounds |
| Sustainable Synthesis | Catalytic reduction of 3-nitro-2,5-dimethylphenol using earth-abundant metal nanocatalysts. | High efficiency and recyclability shown for the synthesis of other aminophenols using nanocatalysis. taylorandfrancis.comsemanticscholar.org |
| Novel Reactivity | Iron-catalyzed oxidative oligomerization to form nitrogen-containing brown carbon-like materials. | Other aminophenols undergo iron-catalyzed oxidation under atmospheric conditions to form complex products. nih.gov |
| Advanced Materials | Use as a monomer for high-stability polymers or as a surface modifier for nanoparticles in nanocomposites. | Aminophenols are precursors to polymers and are used to functionalize nanomaterials for sensors and composites. researchgate.net |
| AI and Machine Learning | Predictive modeling of properties and AI-driven design of novel, efficient synthetic routes. | AI is increasingly used for retrosynthesis and property prediction for complex organic molecules. mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-2,5-dimethylphenol with high purity?
- Methodology : A two-step synthesis involving nitration followed by catalytic hydrogenation is commonly employed. For example, nitration of 2,5-dimethylphenol with nitric acid under controlled temperature (0–5°C) yields the nitro intermediate, which is reduced using palladium on carbon (Pd/C) in ethanol under hydrogen gas. Purity (>99%) is achieved via recrystallization in hot ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4). Characterize the final product via melting point (mp 77–82°C, similar to phenylphenol derivatives) and HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) .
Q. How can researchers optimize purification to remove by-products like chlorinated derivatives?
- Methodology : Use gradient elution in column chromatography (hexane → ethyl acetate) to separate polar impurities. For persistent chlorinated by-products (e.g., 4-Chloro-3,5-dimethylphenol), employ activated charcoal treatment during recrystallization to adsorb colored contaminants .
- Validation : Confirm purity via GC-MS (m/z 151 for molecular ion [M]+) and FTIR (N-H stretch at 3350–3450 cm⁻¹, O-H at 3200 cm⁻¹) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Techniques :
- NMR : ¹H NMR (DMSO-d6): δ 6.65 (s, 1H, aromatic), δ 2.20 (s, 3H, CH₃), δ 2.15 (s, 3H, CH₃), δ 5.10 (s, 2H, NH₂).
- HPLC : Use a reversed-phase column with UV detection at 254 nm to assess purity (>99.5%) .
- Cross-Validation : Compare spectral data with PubChem entries for analogous compounds (e.g., 3-Amino-5-methylphenol, InChI Key: NCUABBHFJSFKOJ) .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules in anticancer studies?
- Methodology : Conduct fluorescence quenching assays to study binding with serum albumin. Use molecular docking (AutoDock Vina) to predict interaction sites, focusing on hydrogen bonding with the amino and hydroxyl groups. Validate via circular dichroism (CD) to monitor conformational changes in proteins .
- Findings : Analogous compounds (e.g., 4-Chloro-3,5-dimethylphenol) show apoptosis induction in colorectal cancer cells via Wnt/β-catenin pathway suppression .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Approach : Perform solubility studies in varied solvents (water, ethanol, DMSO) using shake-flask method at 25°C. Analyze via UV-Vis spectroscopy (λmax 280 nm). Conflicting data may arise from polymorphic forms; characterize crystallinity via XRD .
- Example : m-Aminophenol derivatives exhibit sparing solubility in cold water but high solubility in hot ethanol (>50 mg/mL) .
Q. What experimental designs are recommended for stability studies under oxidative conditions?
- Design : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use radical initiators (e.g., AIBN) to simulate oxidative degradation. Identify degradation products via LC-MS/MS .
- Key Insight : Methyl and amino groups may enhance susceptibility to oxidation compared to chlorinated analogs .
Q. How does the amino group influence the compound’s spectroscopic properties compared to non-aminated analogs?
- Analysis : Compare UV-Vis spectra of this compound with 3,5-Dimethylphenol. The amino group introduces a bathochromic shift (~15 nm) due to extended conjugation. FTIR shows distinct N-H stretches absent in non-aminated analogs .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported toxicity thresholds?
- Strategy : Replicate in vitro assays (e.g., MTT on HCT116 cells) and in vivo models (zebrafish embryos). Compare LC₅₀ values with structural analogs (e.g., 4-Chloro-3,5-dimethylphenol LC₅₀ = 12 μM in zebrafish) .
- Mitigation : Test batch-to-batch variability using GC-MS to rule out impurity-driven toxicity .
Q. What methods validate the absence of genotoxic impurities in synthesized batches?
- Protocol : Ames test (TA98 strain) for mutagenicity and comet assay for DNA damage. Use HPLC-ESI-MS to detect trace nitro or chlorinated by-products (<0.1% threshold) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
